4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
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Overview
Description
“4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine” is a complex organic compound that features both imidazole and thiophene rings. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and thiophene intermediates, followed by sulfonylation reactions to introduce the sulfonyl groups. The final step usually involves the coupling of these intermediates with piperidine under specific reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.
Reduction: Reduction reactions could target the imidazole or thiophene rings, potentially altering their electronic properties.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound could be investigated for its interactions with various biomolecules, such as enzymes or receptors, due to the presence of the imidazole and thiophene rings.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique structural properties.
Mechanism of Action
The mechanism of action of “4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine” would depend on its specific interactions with molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperazine
- 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)morpholine
Uniqueness
The uniqueness of “4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S3/c1-11-3-4-13(22-11)24(20,21)17-8-5-12(6-9-17)23(18,19)14-15-7-10-16(14)2/h3-4,7,10,12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBNXWRBXYJNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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